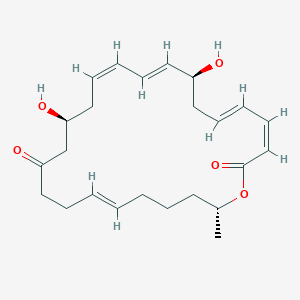

macrolactin F

Descripción

Contextualization within the Macrolactin Family of Polyketides

Macrolactins are a group of macrolides characterized by a 24-membered lactone ring. nih.govresearchgate.net These compounds are biosynthesized through a type I polyketide synthase (PKS) pathway. nih.govresearchgate.net The structural diversity within the macrolactin family arises from variations in the position and number of double bonds within the lactone ring, as well as different post-modification groups. nih.gov Macrolactin F is distinguished from other members of the family, such as the well-known Macrolactin A, by specific structural modifications. For instance, this compound features an oxidized C-15 position and lacks the C-16,17 double bond present in Macrolactin A. sci-hub.se

Historical Perspective of Macrolactin Discovery and Characterization

The first members of the macrolactin family, Macrolactins A-F, were initially isolated in 1989 from a deep-sea marine bacterium. nih.govresearchgate.netacs.org This discovery opened the door to the identification of over 33 different macrolactin compounds. nih.gov The producing organisms are often marine-derived microorganisms, particularly species of the genus Bacillus. nih.govnih.gov For example, Bacillus subtilis has been identified as a producer of this compound. nih.govnih.gov The characterization of these compounds has been achieved through various analytical techniques, including mass spectrometry and extensive 2D-NMR studies. acs.orgresearchgate.net

Significance of this compound as a Bioactive Natural Product

This compound, along with other macrolactins, exhibits a broad range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govontosight.ai Research has demonstrated its potential as an antimicrobial agent. mdpi.commdpi.com Specifically, this compound has shown antifungal activity against pathogenic fungi like Rhizoctonia solani and Candida albicans. sci-hub.se It has also displayed antibacterial effects against various bacteria. mdpi.com The diverse bioactivities of the macrolactin family, including this compound, position them as promising candidates for the development of new therapeutic agents. nih.govresearchgate.net

| Property | Description |

| Compound Name | This compound |

| Chemical Formula | C24H34O5 |

| Molar Mass | 402.5 g/mol nih.gov |

| IUPAC Name | (3Z,5E,8S,9E,11Z,14S,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione nih.gov |

| Family | Macrolactin, Polyketide |

| Key Structural Features | 24-membered lactone ring, oxidized C-15 position nih.govresearchgate.netsci-hub.se |

| Primary Source | Marine bacteria, particularly Bacillus species nih.govnih.gov |

| Known Bioactivities | Antibacterial, Antifungal, Antiviral sci-hub.seontosight.aimdpi.com |

Propiedades

Fórmula molecular |

C24H34O5 |

|---|---|

Peso molecular |

402.5 g/mol |

Nombre IUPAC |

(3Z,5E,8S,9E,11Z,14S,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione |

InChI |

InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,9-12,14,18,20-21,23,25,27H,3,7-8,13,15-17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,18-12-/t20-,21-,23+/m1/s1 |

Clave InChI |

KMKZBIGDFUKDCN-QLVJNLMHSA-N |

SMILES isomérico |

C[C@@H]1CCC/C=C/CCC(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O |

SMILES canónico |

CC1CCCC=CCCC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O |

Sinónimos |

macrolactin F |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Macrolactin F

Microbial Producers of Macrolactin F

The production of this compound is predominantly associated with various species of the genus Bacillus, found in a range of environments from marine sediments to terrestrial soils and in association with other organisms. researchgate.net

Marine Sediment-Derived Bacillus Species (e.g., Bacillus sp. HC001)

Marine sediments have proven to be a rich reservoir for microorganisms capable of producing a wide array of secondary metabolites, including this compound. One notable producer is Bacillus sp. HC001, isolated from marine sediment collected off Jeju Island, Korea. nih.gov This strain was identified based on its 16S rDNA sequence, which showed a 99.79% similarity to Bacillus amyloliquefaciens strain Lx-11. nih.gov Culturing of Bacillus sp. HC001 in a specific medium (SYP SW) led to the successful isolation of this compound, alongside other macrolactin analogues. nih.gov Another Bacillus subtilis strain, B5, isolated from deep-sea sediment of the Pacific Ocean, has also been identified as a producer of macrolactins. mdpi.com

Endophytic and Other Terrestrial Bacterial Isolates (e.g., Bacillus amyloliquefaciens, Bacillus velezensis)

This compound and its related compounds are not exclusive to marine environments. Terrestrial and endophytic Bacillus species are also significant producers. Bacillus amyloliquefaciens, a bacterium known for its plant growth-promoting properties, has been shown to produce macrolactins. frontiersin.orgfrontiersin.orgnih.gov For instance, strain NJN-6, isolated from the rhizosphere of a banana plant, produces a mixture of macrolactins. frontiersin.org Similarly, Bacillus velezensis, a species closely related to B. amyloliquefaciens, possesses the genetic clusters necessary for macrolactin synthesis. mdpi.commaxapress.comnih.govnih.gov The mln gene, responsible for the synthesis of the polyketide structure of macrolactins, has been identified in these species. frontiersin.org

Association with Macroalgae

Bacteria associated with marine macroalgae are another significant source of macrolactins. A strain of Bacillus sp. (PP19-H3), isolated from the macroalga Schizymenia dubyi, was found to produce this compound along with several other new macrolactin derivatives. researchgate.netnih.gov Similarly, Bacillus subtilis MTCC 10403, associated with the brown seaweed Anthophycus longifolius, has been identified as a producer of novel macrolactins. mdpi.comnih.govacs.org This symbiotic relationship suggests that the macroalgae may provide a unique ecological niche that fosters the production of these bioactive compounds.

Arctic Microbial Sources

The search for novel bioactive compounds has extended to extreme environments, such as the Arctic. A strain of Bacillus amyloliquefaciens (SCSIO 41392), collected from the polar regions, has been found to produce new 24-membered macrolactins. researchgate.netacs.org This discovery highlights the potential of microorganisms from underexplored habitats like the Arctic as a source of novel natural products. x-mol.netmdpi.com

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound from complex microbial culture broths require a combination of advanced chromatographic techniques to achieve the desired purity for structural elucidation and bioactivity studies.

Chromatographic Separation Strategies (e.g., Vacuum Liquid Chromatography, Preparative High-Performance Liquid Chromatography)

A common workflow for isolating this compound begins with the extraction of the fermented culture broth using an organic solvent, such as ethyl acetate. koreascience.kr The resulting crude extract is then subjected to a series of chromatographic separations.

Vacuum Liquid Chromatography (VLC) is often employed as an initial fractionation step. In the case of isolating macrolactins from Bacillus sp. HC001, the crude extract was subjected to VLC with a step gradient of methanol in methylene chloride to yield several fractions. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial final step for obtaining pure this compound. asm.org The fractions from VLC are further purified using reversed-phase preparative HPLC. For the isolation from Bacillus sp. HC001, a C18 column was used with a gradient of acetonitrile in water to yield pure this compound. nih.gov Similarly, preparative RP-HPLC has been used in the purification of macrolactins from other Bacillus species, often in combination with other chromatographic methods like Sephadex LH-20 column chromatography. asm.orgjmb.or.kr

The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgkoreascience.krnih.gov

Table 1: Microbial Sources of this compound

| Microbial Species | Strain | Source of Isolation |

|---|---|---|

| Bacillus sp. | HC001 | Marine Sediment (Jeju Island, Korea) nih.gov |

| Bacillus subtilis | B5 | Deep-sea Sediment (Pacific Ocean) mdpi.com |

| Bacillus amyloliquefaciens | NJN-6 | Banana Rhizosphere frontiersin.org |

| Bacillus velezensis | FZB42 | Soil mdpi.commaxapress.com |

| Bacillus sp. | PP19-H3 | Macroalga (Schizymenia dubyi) researchgate.netnih.gov |

| Bacillus subtilis | MTCC 10403 | Brown Seaweed (Anthophycus longifolius) mdpi.comacs.org |

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Vacuum Liquid Chromatography (VLC) | A form of liquid chromatography performed under vacuum, often with a step gradient of solvents. | Initial fractionation of crude extract. | nih.gov |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution liquid chromatography technique used for purifying large quantities of a compound. | Final purification of this compound from fractions. | nih.govasm.org |

| Sephadex LH-20 Column Chromatography | A size-exclusion chromatography technique using a modified dextran gel. | Further purification of macrolactin fractions. | asm.orgjmb.or.kr |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Macrolactin A |

| Macrolactin B |

| This compound |

| 15-epi-dihydrothis compound |

| 7-O-malonyl macrolactin A |

| 7-O-succinyl macrolactin A |

| Macrolactin D |

| Macrolactin N |

| Macrolactin S |

| 7,13-epoxyl-macrolactin A |

Differential Extraction and Enrichment Protocols

The isolation and purification of this compound from complex biological mixtures necessitate a series of differential extraction and enrichment steps. These protocols are designed to selectively separate macrolactins from other metabolites and cellular components based on their physicochemical properties.

A common initial step involves the extraction of the fermented culture broth with an organic solvent, such as ethyl acetate. koreascience.krbiorxiv.org This process partitions the macrolactins, which are relatively nonpolar, into the organic phase, leaving more polar compounds in the aqueous layer. The organic extract is then typically concentrated under vacuum to yield a crude residue. koreascience.kr

Further enrichment is often achieved through chromatography. Medium-pressure liquid chromatography (MPLC) using a reversed-phase adsorbent like LiChroprep C-18 can be employed for initial fractionation. koreascience.kr In one such protocol, a gradient of acetonitrile and methanol is used to elute the compounds, with the fractions containing macrolactins being collected for further purification. koreascience.kr

For higher resolution separation, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently used technique. asm.org This method utilizes a C18 column and a gradient elution system, often involving a mixture of methanol and an acidified aqueous solution, to separate individual macrolactins based on their hydrophobicity. asm.org

Additional purification steps may include size-exclusion chromatography, such as with Sephadex LH-20, to separate compounds based on their molecular size. asm.org The purity and identity of the isolated this compound are then confirmed using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. koreascience.kr

A summary of a typical differential extraction and enrichment protocol for macrolactins is presented in the table below.

| Step | Technique | Description |

| 1 | Solvent Extraction | The culture broth is extracted with an equal volume of ethyl acetate multiple times. The organic layers are combined and evaporated under vacuum to obtain a crude extract. koreascience.kr |

| 2 | Medium-Pressure Liquid Chromatography (MPLC) | The crude extract is fractionated using a reversed-phase C-18 column with a gradient of acetonitrile and methanol. koreascience.kr |

| 3 | Preparative RP-HPLC | Fractions containing macrolactins are further purified by preparative reversed-phase high-performance liquid chromatography using a C18 column and a methanol/acidified water gradient. asm.org |

| 4 | Size-Exclusion Chromatography | Final purification can be achieved using a Sephadex LH-20 column with a methanol-dichloromethane solvent system. asm.org |

Structural Elucidation and Stereochemical Characterization of Macrolactin F and Its Analogs

Advanced Spectroscopic Methodologies for Structural Determination

The foundational step in characterizing macrolactin F involves establishing its molecular formula and atomic connectivity. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound and its analogs, techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed. nih.govmdpi.comjmb.or.kr

In the analysis of a related compound, 15-epi-dihydrothis compound, HR-FAB-MS provided a protonated molecular ion peak [M+H]⁺ at an m/z of 405.2641. nih.govmdpi.com This corresponds to a molecular formula of C₂₄H₃₆O₅, indicating seven degrees of unsaturation. nih.govmdpi.com Similarly, HRESIMS analysis of other macrolactins, like macrolactin A, has confirmed the molecular formula of C₂₄H₃₄O₅. jmb.or.kr These precise mass measurements are the first step in piecing together the molecular structure, providing the exact elemental formula from which the constitutional isomers can be proposed.

Table 1: High-Resolution Mass Spectrometry Data for a this compound Analog

| Compound | Ionization Method | m/z [M+H]⁺ | Deduced Molecular Formula |

|---|

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Bond Geometry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed planar structure and bond geometry of macrolactins. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to assemble the carbon skeleton and place the functional groups. jmb.or.krresearchgate.net

The ¹H and ¹³C NMR spectra reveal the presence of key functional groups, such as an ester carbonyl, multiple olefinic units, and several oxygenated methines. mdpi.com For instance, in 15-epi-dihydrothis compound, the ¹³C NMR spectrum shows an ester carbonyl at 166.5 ppm and ten olefinic carbons between 118.2 and 143.3 ppm. mdpi.com

The connectivity between protons is established using COSY experiments. A series of COSY correlations can trace the long-chain structure of the molecule. mdpi.com HMBC experiments are then used to connect different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away. This is particularly crucial for establishing the macrocyclic ester linkage between C-1 and C-23, which is confirmed by a downfield shift of the H-23 proton signal. nih.govmdpi.com

The geometry of the numerous double bonds within the macrolactin structure is determined by the magnitude of the vicinal ¹H-¹H coupling constants (J-values). mdpi.com For example, the geometries of the double bonds in 15-epi-dihydrothis compound were identified as Z, E, E, Z, and E based on their respective coupling constants. nih.govmdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Analog (15-epi-dihydrothis compound)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 166.5 | - |

| 2 | 118.2 | 5.58 (d, 11.5) |

| 3 | 143.3 | - |

| 7 | 69.0 | 4.35 |

| 13 | 69.5 | 4.00 |

| 15 | 71.3 | 3.98 |

| 23 | 71.2 | 5.00 |

Absolute Stereochemical Configuration Determination

Once the planar structure is established, the next challenge is to determine the three-dimensional arrangement of atoms, known as the absolute stereochemistry.

Chiral Derivatization Strategies (e.g., Modified Mosher's Method)

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. rsc.orgresearchgate.net This method involves the esterification of the alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. nih.govmdpi.com The resulting diastereomeric MTPA esters exhibit different ¹H NMR chemical shifts for the protons near the newly formed chiral center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be assigned. rsc.orgnih.gov

This strategy was successfully applied to determine the absolute configurations at C-7, C-13, and C-15 in 15-epi-dihydrothis compound, a close analog of this compound. The analysis of the ΔδS-R values for the tri-MTPA derivatives indicated 7S, 13S, and 15S configurations for this specific epimer. nih.govmdpi.com For this compound itself, similar chiral derivatization and analysis have been central to assigning its stereochemistry. researchgate.net

Comparative Spectroscopic Analysis with Known Macrolactin Stereoisomers

The stereochemical assignment of this compound has been solidified by comparing its spectroscopic data with those of other known macrolactin stereoisomers. nih.govmdpi.com It has been observed that many macrolactin derivatives conserve the absolute configurations at key stereocenters like C-7, C-13, and C-23. mdpi.com This conservation is reflected in the similarity of their ¹H and ¹³C NMR chemical shifts and their optical rotation values. jmb.or.krmdpi.com

Research has shown that this compound shares the same stereochemistry at each of the common stereogenic centers with macrolactin B. researchgate.netresearchgate.net Through a combination of C-13 acetonide analysis, oxidative degradation, and chemical correlation, the absolute stereochemistry of this compound has been determined to be 7S, 13S, 15R, 23R. researchgate.netresearchgate.net This comparative approach provides a powerful confirmation of the results obtained from methods like chiral derivatization.

Characterization of this compound Derivatives and Epimers

Research into macrolactins has led to the isolation and characterization of several derivatives and epimers of this compound. These closely related structures are crucial for understanding structure-activity relationships.

One such derivative is 7-O-succinyl this compound , which was isolated from a marine Bacillus sp. culture. Its structure was elucidated through spectral data analyses and comparison with this compound, revealing the addition of a succinyl group at the C-7 hydroxyl position. researchgate.net

Another important related compound is 15-epi-dihydrothis compound . This compound is an epimer of dihydrothis compound, differing in the stereochemical configuration at the C-15 position. nih.govmdpi.com Its absolute configuration was determined as 7S, 13S, 15S, 23R, in contrast to the 15R configuration found in this compound. nih.govmdpi.com The characterization of such epimers highlights the stereochemical diversity within the macrolactin family and is essential for detailed biological studies. Additionally, various geometric isomers of this compound have been noted, further expanding the chemical space of this family of natural products. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Macrolactin A |

| Macrolactin B |

| This compound |

| 7-O-succinyl macrolactin A |

| 7-O-succinyl this compound |

| 15-epi-dihydrothis compound |

| (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride |

Identification of Natural Analogs (e.g., 15-epi-dihydrothis compound, 7-O-succinyl this compound)

Research into marine microorganisms has led to the discovery of several natural analogs of this compound. These discoveries are often the result of bioassay-guided fractionation of bacterial culture broths, followed by extensive spectroscopic analysis to determine their precise chemical structures.

15-epi-dihydrothis compound

A notable natural analog, 15-epi-dihydrothis compound, was isolated from the culture broth of the marine sediment-derived microorganism Bacillus sp. HC001. nih.govmdpi.com Its structure was elucidated through detailed analysis of spectroscopic data. High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established its molecular formula as C₂₄H₃₆O₅. nih.gov Further analysis revealed that this compound possesses an opposite stereochemical configuration at the C-15 position when compared to a previously reported semisynthetic version of dihydrothis compound. nih.gov The stereochemistry of this compound itself was previously determined through a combination of ¹³C-acetonide analysis, chemical degradation, and correlation, establishing a foundation for identifying such variations. researchgate.netresearchgate.net

7-O-succinyl this compound

Another significant analog, 7-O-succinyl this compound, was identified and isolated from the ethyl acetate extract of a marine Bacillus sp. (strain Sc026) culture. researchgate.net Its structure was determined by comparing its spectral data with that of the known this compound and through comprehensive 1D and 2D nuclear magnetic resonance (NMR) analysis. researchgate.netnih.gov This compound is characterized by the attachment of a succinyl group at the C-7 hydroxyl position of the this compound core. nih.govontosight.ai This modification results in a distinct chemical entity with the formal name 4-[[(3Z,5Z,8S,9Z,11Z,14S,19Z,24R)-14-hydroxy-24-methyl-2,16-dioxo-1-oxacyclotetracosa-3,5,9,11,19-pentaen-8-yl]oxy]-4-oxo-butanoic acid. naturalproducts.net

| Analog Name | Source Organism | Method of Identification | Key Structural Feature |

|---|---|---|---|

| 15-epi-dihydrothis compound | Bacillus sp. HC001 nih.gov | HR-FAB-MS, NMR nih.gov | Opposite configuration at C-15 compared to synthetic dihydrothis compound nih.gov |

| 7-O-succinyl this compound | Bacillus sp. Sc026 researchgate.net | Spectral Data Analysis, NMR researchgate.net | Succinyl moiety attached at the C-7 position ontosight.ai |

Structure-Activity Relationship Insights from Analogous Compounds

The study of macrolactin analogs provides critical insights into the relationship between chemical structure and biological activity. Modifications at specific positions on the macrolactone ring can significantly alter the compound's potency and therapeutic properties, including antimicrobial and anticancer effects. ontosight.aiontosight.ai

Key structural features that influence bioactivity include:

Substitution at the C-7 Position: The addition of a succinyl group at the C-7 position has been shown to enhance biological activity. For instance, 7-O-succinyl macrolactin A demonstrates stronger antifungal and anti-angiogenic activity than its parent compound, macrolactin A. nih.govnih.gov This suggests that the succinylation at C-7 on this compound likely confers enhanced bioactivity compared to the unmodified parent compound. This enhancement is partly attributed to the inhibition of signaling pathways like PI3K/Akt. nih.gov

Substitution at the C-15 Position: The nature of the substituent at the C-15 position is a significant determinant of antibacterial efficacy. Research indicates that macrolactins featuring a hydroxyl group at C-15 exhibit potent antibacterial activity. vulcanchem.commdpi.com

Epoxy Ring Formation: The presence of an epoxy ring, as seen in 7,13-epoxyl-macrolactin A, appears to boost anti-inflammatory properties. vulcanchem.com This highlights how cyclization within the macrolactone framework can create derivatives with specialized functions.

These findings underscore that while the 24-membered macrolactone ring is the foundational pharmacophore, the specific functional groups attached to it are crucial in defining the compound's biological profile. ontosight.ai

| Structural Feature / Modification | Analogous Compound Example | Observed Effect on Biological Activity |

|---|---|---|

| Succinyl group at C-7 | 7-O-succinyl macrolactin A nih.govnih.gov | Enhanced antifungal and anti-angiogenic activity nih.govnih.gov |

| Hydroxyl group at C-15 | General Macrolactins vulcanchem.commdpi.com | Associated with strong antibacterial activity vulcanchem.commdpi.com |

| Epoxy ring between C-7 and C-13 | 7,13-epoxyl-macrolactin A vulcanchem.com | Enhanced anti-inflammatory properties vulcanchem.com |

The Intricate Assembly Line: Biosynthesis of this compound and Its Relatives

The macrolactins are a class of polyketide natural products known for their diverse biological activities. Their assembly is a fascinating example of modular biosynthesis, involving a sophisticated enzymatic production line that builds the core structure and then customizes it with various chemical modifications. This article focuses on the biosynthesis of this compound and related compounds, detailing the enzymatic machinery responsible for creating their complex architecture.

Biological Activities and Mechanistic Studies of Macrolactin F in Vitro and Cellular Level

Anti-inflammatory Mechanisms of Action

Macrolactin F demonstrates significant anti-inflammatory effects by targeting key molecular pathways involved in the inflammatory response. These mechanisms have been primarily studied in macrophage and microglial cell lines.

Inhibition of Proinflammatory Mediator Production (iNOS, COX-2)

This compound has been shown to inhibit the production of key proinflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govgoogle.com This inhibition is achieved by suppressing the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govgoogle.com Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglial cells revealed that this compound reduces the protein expression of both iNOS and COX-2 in a concentration-dependent manner. nih.gov This action effectively curtails the inflammatory cascade initiated by these mediators.

Modulation of Cellular Signaling Pathways (TLR4, MAPK, NF-κB)

The anti-inflammatory effects of this compound are rooted in its ability to modulate upstream signaling pathways. A critical target is the Toll-like receptor 4 (TLR4), a primary receptor that recognizes LPS from Gram-negative bacteria and initiates an inflammatory response. nih.govproquest.com this compound has been found to inhibit TLR4 activation in LPS-stimulated macrophages and microglial cells. nih.gov

This inhibition of TLR4 subsequently affects downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov The activation of TLR4 by LPS typically leads to the phosphorylation of MAPKs (such as p38, ERK1/2, and JNK) and the activation of NF-κB, a key transcription factor for proinflammatory genes. nih.govnih.gov Research indicates that this compound treatment leads to a reduction in the phosphorylation of key proteins within the MAPK pathway and suppresses the activation of NF-κB. nih.gov By interfering with these signaling pathways, this compound effectively dampens the expression of a wide range of inflammatory genes. nih.govmdpi.com

Regulation of Heme Oxygenase-1 (HO-1) and Nrf2 Signaling

A significant aspect of this compound's anti-inflammatory action involves the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov HO-1 plays a crucial role in cellular protection against oxidative stress and inflammation. nih.gov Studies have demonstrated that this compound increases the expression of HO-1 in a concentration-dependent manner in RAW264.7 and BV2 cells. nih.govresearchgate.net

The induction of HO-1 by this compound is linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. nih.gov this compound promotes the nuclear translocation of Nrf2, allowing it to bind to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby initiating its transcription. nih.gov Furthermore, this compound has been shown to down-regulate the expression of BTB Domain And CNC Homolog 1 (BACH1), a transcriptional repressor of the HO-1 gene. nih.gov This dual action of activating Nrf2 and inhibiting BACH1 contributes to the robust induction of HO-1, which in turn exerts anti-inflammatory effects. nih.gov

Effects on Macrophage and Microglial Cell Activation

Macrophages and microglial cells are central players in the innate immune response and are key sources of inflammatory mediators. nih.govtandfonline.com The activation of these cells is a hallmark of inflammation. mdpi.com this compound has been shown to effectively inhibit the activation of both macrophages and microglia. nih.gov In LPS-stimulated RAW264.7 macrophages and BV2 microglial cells, this compound was able to suppress the morphological changes associated with activation and reduce the production of proinflammatory cytokines. nih.gov By preventing the full activation of these immune cells, this compound helps to control the inflammatory environment. mdpi.comresearchgate.net

Antibacterial Mechanisms of Action

In addition to its anti-inflammatory properties, this compound exhibits antibacterial activity against a range of bacteria. nih.govmdpi.com

Interaction with Bacterial Membrane-Associated Proteins (e.g., H+-transporting Two-Sector ATPase)

One of the proposed antibacterial mechanisms of macrolactins, including this compound, involves the inhibition of essential bacterial enzymes. frontiersin.orgnih.gov A key target that has been suggested is the H+-transporting two-sector ATPase (F1F0-ATPase). proquest.comfrontiersin.orgmdpi.com This enzyme is crucial for bacterial viability as it plays a central role in energy metabolism, specifically in the generation of ATP. frontiersin.orgmdpi.com Inhibition of this ATPase disrupts the proton motive force across the bacterial membrane, leading to a cascade of detrimental effects, including the impairment of nutrient transport and ultimately, cell death. frontiersin.orgnih.gov While this mechanism has been proposed for the macrolactin class of compounds, further specific studies on this compound's direct interaction with this enzyme are needed for conclusive evidence. mdpi.com

Inhibition of Protein Biosynthesis

Recent studies have identified macrolactin A, a closely related compound to this compound, as an inhibitor of protein synthesis in bacteria. nih.govresearchgate.net This inhibitory action is a key aspect of its antibacterial properties. nih.gov Investigations using in vivo and in vitro bioreporter systems have confirmed this mechanism. nih.govresearchgate.net

The specific target of macrolactin A's inhibitory action is the initial step of the elongation phase of protein synthesis. nih.govresearchgate.net This is achieved through its interaction with the translation elongation factor Tu (EF-Tu). nih.gov Molecular modeling suggests that macrolactin A can form non-covalent bonds with amino acids at the interface of domains 1 and 2 of EF-Tu. nih.gov This binding action is believed to be the basis of its elfamycin-like antibiotic activity. researchgate.net

It is important to note that the concentration of macrolactin A required to inhibit protein synthesis can vary between different bacterial species. For instance, the concentration needed to inhibit protein synthesis in an E. coli cell-free model was found to be 50 times lower than that required in a S. aureus cell-free model. researchgate.net

Interference with Fatty Acid Synthesis (e.g., FabG)

In addition to inhibiting protein synthesis, macrolactins have been shown to interfere with fatty acid synthesis in bacteria. Specifically, macrolactin S and macrolactin B have demonstrated selective inhibitory activity against NADPH-dependent β-ketoacyl-ACP reductase (FabG) in staphylococci. biorxiv.org FabG is a crucial enzyme that catalyzes the first reductive step in each cycle of fatty acid biosynthesis. researchgate.net

The bacterial type II fatty acid synthesis (FASII) pathway is essential for bacterial viability, and its components are attractive targets for antimicrobial drugs. researchgate.netnih.gov The process begins with the condensation of malonyl-ACP with an acyl-CoA starter unit by FabH. researchgate.net The resulting β-ketoacyl-ACP is then reduced by FabG to β-hydroxyacyl-ACP. researchgate.net Subsequent dehydration by FabZ and reduction by enoyl-ACP reductase (ENR) complete the elongation cycle. researchgate.net By targeting FabG, macrolactins disrupt this essential pathway, contributing to their antibacterial effect. The widespread presence of FabG in bacteria suggests that inhibitors targeting this enzyme could act as broad-spectrum antibiotics. researchgate.net

Disruption of Bacterial Iron Acquisition via Siderophore Receptors (e.g., HtsA in Staphylococcus aureus)

Recent computational studies have highlighted the potential of macrolactin derivatives to disrupt a critical virulence mechanism in Staphylococcus aureus: iron acquisition. researchgate.netresearchgate.net Specifically, 7-O-succinyl this compound has been investigated for its ability to interfere with the HtsA siderophore receptor. researchgate.netresearchgate.netglobalauthorid.com

S. aureus relies on various mechanisms to acquire iron from its host, including the secretion of siderophores and the utilization of siderophores produced by other bacteria. researchgate.net The HtsA receptor is an integral component of the cell wall in all S. aureus strains and is responsible for iron uptake from the host environment. researchgate.netresearchgate.net

Molecular docking and molecular dynamics simulations have shown that 7-O-succinyl this compound can bind to the HtsA receptor with a notable binding affinity of -8.5 kcal/mol. researchgate.netresearchgate.net This binding affinity is stronger than that of staphyloferrin A, a natural siderophore, which binds to HtsA with an affinity of -6.9 kcal/mol. researchgate.netresearchgate.net The stability of the 7-O-succinyl this compound-HtsA complex over time, as suggested by simulations, indicates its potential to be developed as a novel therapeutic strategy against S. aureus infections. researchgate.netresearchgate.net By blocking this essential iron uptake pathway, macrolides like 7-O-succinyl this compound could serve as adjuvant therapies, particularly for antibiotic-resistant strains. researchgate.netresearchgate.net

Impact on Bacterial Cell Division Processes

Macrolactins have been observed to interfere with bacterial cell division. biorxiv.orgresearchgate.net Studies have shown that even at low concentrations, compounds like 7-O-malonyl macrolactin can impair this fundamental process. google.com For instance, transmission electron microscopy of Agrobacterium tumefaciens cells treated with macrolactin A revealed undivided cells, indicating an inhibition of septal formation. biorxiv.org This disruption of cell division is a significant contributor to the antibacterial efficacy of macrolactins. researchgate.net One proposed mechanism for this activity is the reduction of H+-transporting two-sector ATPase, an enzyme vital for the viability of bacterial cells. frontiersin.orgnih.gov

Antifungal Properties (General Macrolactins)

The macrolactin family of compounds also possesses notable antifungal properties. nih.govresearchgate.net Various macrolactins, including macrolactin A, B, F, and W, have demonstrated inhibitory effects against a range of fungal species. nih.gov

For example, macrolactins have shown activity against Aspergillus niger, Botrytis cinerea, Colletotrichum acutatum, Candida albicans, and Rhizoctonia solani, with minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.3 μM. nih.gov Macrolactin R, produced by Bacillus siamensis, has been shown to be effective against Botrytis cinerea, the causative agent of gray mold on strawberries. researchgate.net Its mechanism of action involves disrupting the fungal membrane structure, leading to increased permeability, leakage of proteins and nucleic acids, and ultimately cell death. researchgate.net

Furthermore, macrolactin A has been found to be effective in inhibiting the growth of Botrytis cinerea. jmb.or.kr Other studies have reported the antifungal activity of macrolactins against various plant pathogenic fungi, including Pyricularia oryzae and Alternaria solani. researchgate.netnih.gov However, some research indicates that certain macrolactin mixtures exhibit strong antibacterial but only weak antifungal activity. frontiersin.orgfrontiersin.org

Antiviral Activities (General Macrolactins)

Macrolactins have been recognized for their potent antiviral activities since their initial discovery. nih.govontosight.aiasm.org They are considered powerful antiviral agents, with macrolactin A being one of the most active compounds in this class. asm.org

Research has shown that macrolactin A is an effective inhibitor of the replication of Herpes simplex viruses. researchgate.net Additionally, it has been investigated for its potential to protect human T-lymphoblast cells against HIV replication. frontiersin.orgnih.govresearchgate.net This protective effect is attributed to its phosphatase inhibitory activity. frontiersin.orgnih.gov The broad range of biological activities, including their antiviral properties, makes macrolactins promising candidates for further drug development. researchgate.net

Antitumor and Anticancer Activities (General Macrolactins)

Macrolactins, a class of 24-membered lactone natural products primarily produced by marine microorganisms, have demonstrated a range of significant biological activities, including notable antitumor and anticancer properties. mdpi.comresearchgate.netbenthamdirect.com These polyketide metabolites are recognized for their potential in cancer therapy, with research indicating their ability to inhibit the growth of cancer cells. ontosight.aiontosight.aifrontiersin.org While the broader class of macrolactins is known for these effects, specific compounds like this compound and its derivatives have been identified as having potential anticancer applications. ontosight.airesearchgate.net

The antitumor effects of macrolactin derivatives have been substantiated through various in vitro studies. For instance, 7-O-succinyl macrolactin A (SMA), a derivative of macrolactin A, has shown potent activity against glioblastoma cell lines. oncotarget.comnih.gov Studies on human glioblastoma cell lines (U87MG, U251MG, and LN229) revealed that SMA salt induces cytotoxic effects in a dose- and time-dependent manner. nih.gov Furthermore, SMA salt significantly inhibited the migration and invasion of these glioblastoma cells in vitro. nih.gov At concentrations above 10 µM, SMA salt achieved inhibition rates for migration and invasion exceeding 50% across all tested glioblastoma cell lines. nih.gov

The mechanism behind these anticancer effects is multifaceted. One key pathway targeted by SMA involves the Wnt/β-catenin signaling cascade, which is often dysregulated in cancers like colon cancer. researchgate.net SMA has been shown to suppress tumor growth by stabilizing the β-catenin destruction complex. researchgate.net This is achieved through the dual inhibition of regulatory components associated with the complex. Specifically, SMA reduces the activities of PI3K/Akt, leading to decreased phosphorylation of GSK3β and a subsequent increase in β-catenin phosphorylation, which marks it for degradation. researchgate.net Concurrently, SMA inhibits tankyrase, an enzyme that destabilizes the destruction complex. researchgate.net Although its potency against tankyrase is lower than selective inhibitors like XAV939, SMA demonstrates strong inhibitory effects on β-catenin-dependent TCF/LEF1 transcriptional activity, comparable to XAV939. researchgate.net This multi-targeted approach suggests SMA could be an effective anti-cancer agent. researchgate.net

Table 1: In Vitro Anticancer Activity of 7-O-succinyl macrolactin A (SMA)

This table summarizes the inhibitory concentrations of SMA on key cellular targets and glioblastoma cell lines.

| Target/Cell Line | Parameter | Result | Source |

| Tankyrase 1 | IC₅₀ | 50.1 µM | researchgate.net |

| Tankyrase 2 | IC₅₀ | 15.5 µM | researchgate.net |

| TCF/LEF1 Transcriptional Activity | IC₅₀ | 39.8 nM | researchgate.net |

| U87MG (Glioblastoma) | Cell Migration Inhibition (>10 µM) | >50% | nih.gov |

| U251MG (Glioblastoma) | Cell Migration Inhibition (>10 µM) | >50% | nih.gov |

| LN229 (Glioblastoma) | Cell Migration Inhibition (>10 µM) | >50% | nih.gov |

Anti-Angiogenic Activity (General Macrolactins)

In addition to direct antitumor effects, macrolactins exhibit significant anti-angiogenic activity, a crucial mechanism for halting tumor growth and metastasis by cutting off the tumor's blood supply. mdpi.comresearchgate.net This activity has been observed for several macrolactin compounds, positioning them as potential agents for treating angiogenesis-associated diseases, including cancer. ontosight.ainih.govimicams.ac.cn

In vitro and in vivo studies have demonstrated the potent anti-angiogenic effects of macrolactin A (MA) and its derivative, 7-O-succinyl macrolactin A (SMA). nih.govimicams.ac.cn Both compounds were found to effectively inhibit angiogenesis stimulated by various pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF). nih.govimicams.ac.cnarvojournals.org Research using Human Umbilical Vein Endothelial Cells (HUVECs) showed that MA and SMA effectively inhibited VEGF-stimulated tube formation and cell migration, which are key events in the angiogenic process. arvojournals.org

Notably, SMA generally exhibits stronger anti-angiogenic activity than MA. nih.govimicams.ac.cnoncotarget.com This enhanced activity was confirmed in a chick embryo chorioallantoic membrane (CAM) assay using MDA-MB-231 human breast cancer cells, where SMA caused a dose-dependent suppression of both tumor growth and tumor-induced angiogenesis. nih.govimicams.ac.cnoncotarget.com The mechanistic basis for this anti-angiogenic action is the inhibition of the class I PI3K/Akt signaling pathway. nih.govimicams.ac.cnoncotarget.com By suppressing this pathway, macrolactins can down-regulate genes related to angiogenesis at both the transcriptional and translational levels. nih.gov

Table 2: Anti-Angiogenic Activity of Macrolactin A (MA) and 7-O-succinyl macrolactin A (SMA)

This table presents findings from in vitro and in vivo studies on the anti-angiogenic effects of MA and SMA.

| Assay | Compound | Key Finding | Source |

| HUVEC Tube Formation | MA & SMA | Effective inhibition of VEGF-stimulated tube formation | arvojournals.org |

| HUVEC Cell Migration | MA & SMA | Effective inhibition of VEGF-stimulated cell migration | arvojournals.org |

| Rat Choroidal Neovascularization (CNV) | SMA (50 mg/kg) | 42.7% reduction in CNV area (Prevention) | arvojournals.org |

| Rat Choroidal Neovascularization (CNV) | SMA (50 mg/kg) | 41.3% reduction in CNV area (Treatment) | arvojournals.org |

| MDA-MB-231 Tumor-induced Angiogenesis (CAM Assay) | SMA | Dose-dependent suppression of angiogenesis | nih.govimicams.ac.cn |

Ecological Roles and Environmental Interactions of Macrolactins

Impact on Soil Microbial Community Structure and Diversity

The introduction of macrolactins into the soil environment can cause notable disturbances in the native bacterial community. nih.govfrontiersin.org Studies using a mixture of macrolactins isolated from Bacillus amyloliquefaciens NJN-6 have shown that these compounds act as a disruptive force on microbial ecology, similar to the effects of some agricultural chemicals. nih.govfrontiersin.org

Table 1: Effect of Macrolactin Treatment on Soil Bacterial Alpha Diversity

| Treatment | Chao1 Index (Richness) | Shannon Index (Diversity) |

|---|---|---|

| Control (Water) | 9751.7 | 11.3 |

| Macrolactin | 8796.3 | 10.9 |

Data derived from a study on the application of a macrolactin mixture to soil. frontiersin.org

Macrolactin application induces significant changes in the relative abundance of various bacterial taxa at both the phylum and genus levels. nih.govfrontiersin.org At the phylum level, a notable increase in the relative abundance of Proteobacteria and Firmicutes has been observed. nih.govfrontiersin.orgfrontiersin.org Conversely, the relative abundance of Acidobacteria and Actinobacteria sees a significant decrease. nih.govfrontiersin.org These shifts highlight the broad-spectrum antibacterial activity of macrolactins, which selectively inhibit certain dominant soil bacteria like Acidobacteria while favoring more resistant groups. nih.govfrontiersin.org

At the genus level, the application of macrolactins was found to increase the relative abundance of taxa such as Burkholderia, Dyella, and Rhodanobacter, which may possess higher resistance to these compounds. nih.gov

Table 2: Changes in Relative Abundance of Major Bacterial Phyla After Macrolactin Treatment

| Phylum | Change in Relative Abundance | Significance |

|---|---|---|

| Proteobacteria | Increased | Significant |

| Firmicutes | Increased | Significant |

| Acidobacteria | Decreased | Significant |

| Actinobacteria | Decreased | Significant |

Summary of findings from 16S rRNA sequencing of macrolactin-treated soil. nih.govfrontiersin.org

Alterations in Alpha Diversity and Bacterial Abundance

Influence on Microbial Genetic Elements (e.g., Polyketide Synthase Gene Abundance)

Macrolactins are synthesized via the polyketide synthase (PKS) pathway. nih.govbiorxiv.org The application of external macrolactins to the soil has a notable impact on the abundance of the native genes responsible for their production. nih.govfrontiersin.org Studies have shown that the copy number of the PKS gene is significantly reduced in soil treated with a macrolactin mixture compared to controls. nih.govfrontiersin.orgresearchgate.net This suggests a feedback inhibition mechanism where the presence of the antibiotic product suppresses the genetic pathway for its synthesis in the native microbial population. nih.govfrontiersin.orgresearchgate.net This reduction in the PKS gene may be linked to the observed decrease in the relative abundance of macrolactin-producing bacteria, such as those within the Actinobacteria phylum. nih.gov

Table 3: Effect of Macrolactin Treatment on Gene Abundance in Soil

| Gene Target | Change in Copy Number | Significance |

|---|---|---|

| Bacterial 16S rRNA | Decreased | Not Significant |

| Polyketide Synthase (PKS) | Decreased | Significant |

Data from quantitative real-time PCR analysis of soil treated with a macrolactin mixture. nih.gov

Role in Biocontrol of Plant Pathogens

Macrolactins are recognized as effective biocontrol agents, demonstrating antagonistic activity against a wide array of bacterial and fungal plant pathogens. nih.govfrontiersin.orgbiorxiv.org

Macrolactin A, a prominent member of the macrolactin family, has been identified as a potent antifungal metabolite. researchgate.netfrontiersin.orgnih.govnih.gov It is produced by bacteria such as Bacillus subtilis and is responsible for the inhibition of devastating phytopathogens like Fusarium oxysporum and Rhizoctonia solani. researchgate.netfrontiersin.orgnih.govnih.gov Scanning electron microscopy has revealed that the mechanism of action involves direct damage to the fungal hyphae, including perforation, cell wall lysis, and cytoplasmic disintegration. researchgate.netnih.gov In pot trials with amaranth, seed treatment with a macrolactin A-producing B. subtilis strain significantly reduced seedling mortality caused by F. oxysporum (by 54.0%) and R. solani (by 43.76%) in infested soil. researchgate.netfrontiersin.orgnih.gov

The macrolactin family exhibits strong antibacterial properties against significant plant pathogens. mdpi.com Macrolactins, particularly macrolactin A, have been proven to be effective antimicrobial agents that suppress the growth of Ralstonia solanacearum, the causative agent of bacterial wilt in many crops. frontiersin.orgacs.orgnih.gov Studies have identified macrolactin A and its derivatives, such as 7-O-malonyl macrolactin A and macrolactin W, as the active compounds inhibiting this pathogen. acs.orgnih.gov

Macrolactins also contribute to the biocontrol of crown gall disease, which is caused by Agrobacterium tumefaciens. biorxiv.orgmdpi.combohrium.com Research using mutant bacterial strains has shown that while other compounds like difficidin may play a primary role, macrolactins can have a synergistic effect, as a macrolactin-deficient mutant showed slightly decreased inhibitory activity against A. tumefaciens. bohrium.com The application of macrolactin-producing strains like Bacillus velezensis has been shown to inhibit the growth of A. tumefaciens, highlighting their potential in managing this disease. mdpi.com

Antagonism against Fungal Plant Pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani)

Interference with Bacterial Quorum Sensing and Virulence Factor Production

Macrolactin F, a member of the macrolactin family of polyketides, has demonstrated notable capabilities in disrupting the intricate communication networks of pathogenic bacteria, a process known as quorum sensing (QS). This interference extends to the subsequent reduction in the production of virulence factors, which are crucial for the establishment and progression of infections. The following sections delve into the specific interactions of this compound with the quorum sensing systems of Pseudomonas aeruginosa, a significant opportunistic pathogen.

Inhibition of Quorum Sensing Systems (e.g., PQS in Pseudomonas aeruginosa)

Pseudomonas aeruginosa employs a complex, hierarchical quorum-sensing network to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govasm.org This network involves at least three interconnected systems: the las, rhl, and pqs systems. nih.govresearchgate.net The pqs system, which utilizes the Pseudomonas quinolone signal (PQS), plays a pivotal role in regulating the expression of numerous virulence genes. nih.govuni-saarland.de

Research has shown that certain macrolactins can inhibit the PQS quorum sensing system in P. aeruginosa. researchgate.netmdpi.com While studies have specifically highlighted the activity of amylomacrolactines A and B in inhibiting the PQS system and subsequently suppressing the production of the PQS-regulated virulence factor pyocyanin, the broader class of macrolactins, including this compound, is recognized for its potential to interfere with bacterial virulence. researchgate.netmdpi.comresearchgate.net The inhibition of these signaling pathways disrupts the coordinated action of the bacterial population, rendering them less capable of causing disease.

Impairment of Siderophore Production (e.g., Pyoverdine) and Biofilm Formation

The ability of this compound and related compounds to interfere with quorum sensing has significant downstream effects on bacterial physiology and virulence, notably the production of siderophores and the formation of biofilms.

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from the environment, a critical process for bacterial survival and pathogenicity. mdpi.com Pyoverdine is the primary siderophore produced by P. aeruginosa and is intrinsically linked to its virulence and biofilm formation. mdpi.comfrontiersin.org Studies have demonstrated that certain macrolactin-related compounds can impair the production of pyoverdine in P. aeruginosa. researchgate.netmdpi.com This disruption of iron acquisition can severely hamper the bacterium's ability to thrive in an infected host.

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. nih.govnih.gov Biofilm formation is a key virulence factor, providing protection against host immune responses and antimicrobial treatments. nih.gov The development of these resilient structures is, in part, regulated by quorum sensing systems. mdpi.com By inhibiting QS pathways, macrolactins can indirectly disrupt biofilm formation. For instance, a study on new macrolactines demonstrated that one of the isolated compounds exhibited anti-biofilm activity against P. aeruginosa. researchgate.netmdpi.com

The table below summarizes the observed effects of macrolactin-related compounds on Pseudomonas aeruginosa virulence mechanisms.

| Virulence Mechanism | Effect of Macrolactin-Related Compounds | Key Molecule(s) Targeted | Reference |

| Quorum Sensing | Inhibition of the PQS system | Pseudomonas Quinolone Signal (PQS) | researchgate.netmdpi.com |

| Siderophore Production | Impairment of pyoverdine production | Pyoverdine (PVD) | researchgate.netmdpi.com |

| Biofilm Formation | Anti-biofilm activity | Extracellular Polymeric Substances (EPS) | researchgate.netmdpi.com |

Synthetic Approaches and Chemical Modification of Macrolactin F

Synthetic Methodologies Towards Macrolactin F Fragments and Core Structures

The total synthesis of this compound and other macrolactins is a complex undertaking that is often approached through the synthesis of smaller, more manageable fragments, which are later coupled to form the final macrocycle. This convergent strategy allows for greater flexibility and efficiency.

Key fragments that are common to several macrolactins, including this compound, have been the focus of numerous synthetic efforts. For instance, the C1–C9 fragment, which is also a component of macrolactins A, C, E, N, S, and others, has been synthesized from commercially available 3-butyn-1-ol. thieme-connect.com Similarly, a synthesis of the C7–C24 fragment of (-)-Macrolactin F has been reported. acs.orgacademictree.org

Various synthetic methods have been employed to construct the diene and polyene systems characteristic of macrolactins. Transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, have proven to be powerful tools for the stereospecific formation of the diene moieties. acs.orgmdpi.com Organoiron methodology has also been utilized for the synthesis of macrolactin A segments, highlighting the versatility of organometallic chemistry in natural product synthesis. marquette.edu Other notable methods include asymmetric aldol-like reactions to establish key stereocenters and ring-closing metathesis for the formation of diene systems. mdpi.comcapes.gov.br

The construction of the tetrahydropyran ring, another key structural feature, has been achieved through methods like intramolecular oxa-Michael cyclization, where reaction conditions can be tuned to favor the desired stereoisomer. thieme-connect.com The final macrocyclization step, which closes the 24-membered ring, is often a critical and challenging step, with techniques like palladium-catalyzed Stille cross-coupling being successfully employed. acs.orgacs.org

Table 1: Key Synthetic Fragments and Methodologies for Macrolactins

| Fragment/Core | Starting Material/Precursor | Key Synthetic Methodologies | Reference(s) |

|---|---|---|---|

| C1–C9 Fragment | 3-butyn-1-ol | Not specified in detail | thieme-connect.com |

| C7–C24 Fragment | Not specified in detail | Not specified in detail | acs.orgacademictree.org |

| Diene Systems | Vinyl stannanes, (E)-β-chlorovinyl ketones | Stille cross-coupling, Lewis base-catalyzed elimination | acs.orgmdpi.comacs.org |

| C7–C13 & C14–C24 Segments (Macrolactin A) | Not specified in detail | Organoiron methodology, nitrile oxide–olefin cycloaddition | marquette.edu |

| C5–C12 Fragment | Dienal | Asymmetric aldol-like reactions | capes.gov.br |

| Tetrahydropyran Core | Hydroxy-enone | Intramolecular oxa-Michael cyclization | thieme-connect.com |

| Macrocycle | Seco-acid or linear precursor | Palladium-catalyzed Stille cross-coupling | acs.orgacs.org |

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to create novel and complex molecules. This approach has been applied to the production of macrolide analogs, offering a powerful tool for structural diversification. chemrxiv.orgnih.gov While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the principles can be extrapolated from work on related macrolides.

The biosynthesis of macrolactins proceeds through a type I polyketide synthase (PKS) pathway, which involves a series of enzymatic steps to build the polyketide chain. researchgate.netfrontiersin.org These biosynthetic pathways can be harnessed to generate "unnatural" macrolactins. researchgate.net By feeding synthetic precursor molecules (pentaketides) to the PKS machinery, new macrolactone structures can be generated. chemrxiv.org

For example, in the pikromycin pathway, unnatural pentaketides have been used to produce novel 12- and 14-membered macrolactones. chemrxiv.orgnih.gov This strategy allows for the introduction of modifications at various positions of the macrolide scaffold, which would be difficult to achieve through purely chemical means. These modifications can include altering side chains, exchanging heteroatoms, and introducing functional groups like fluorine. chemrxiv.orgnih.gov Subsequent enzymatic steps, such as glycosylation and oxidation, can further diversify the structures. chemrxiv.org

This chemoenzymatic approach holds significant promise for creating a library of this compound analogs. By designing and synthesizing modified precursors, it is possible to explore the structure-activity relationship and potentially develop compounds with improved biological profiles. chemrxiv.orgrsc.org

Emerging Research Applications and Future Perspectives for Macrolactin F

Development of Novel Antimicrobial and Anti-inflammatory Lead Compounds

Macrolactin F has demonstrated notable potential as a foundation for developing new antimicrobial and anti-inflammatory drugs. frontiersin.orgnih.govbiorxiv.orgnih.gov

Antimicrobial Research:

This compound has shown varied antibacterial activity. mdpi.com While some studies indicate it has low activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, other research highlights its efficacy against a range of microorganisms. nih.govmdpi.com For instance, this compound, along with macrolactin A and the novel macrolactin XY, displayed strong antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 3 to 12 μg/mL against bacteria such as S. aureus, B. subtilis, E. coli, and Enterococcus faecalis. mdpi.com Another study reported that this compound exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus. nih.gov However, it was found to have low activity against these bacteria in a different study, with MICs of 80 and >100 ppm, respectively. nih.gov It did not show inhibition of Escherichia coli or Salinivibrio costicola. nih.gov

Anti-inflammatory Research:

Research has shown that this compound can inhibit the production and expression of pro-inflammatory mediators. nih.govdntb.gov.ua Specifically, it has been observed to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage and microglial cells. nih.govdntb.gov.ua The anti-inflammatory effects of this compound are also exerted through the expression of heme oxygenase-1 (HO-1), a stress-inducing enzyme. nih.govdntb.gov.ua Furthermore, this compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response triggered by lipopolysaccharides (LPS). nih.govdntb.gov.ua By regulating BACH1 and HO-1/Nrf2 signals, this compound effectively down-regulates pro-inflammatory cytokines and mediators. nih.govdntb.gov.ua

Strategies for Agricultural Biocontrol and Soil Health Management

The application of macrolactins, including this compound, is being explored as a sustainable strategy for managing soil-borne plant pathogens and improving soil health. frontiersin.orgresearchgate.netresearchgate.net

Biocontrol of Plant Pathogens:

Macrolactins are recognized as effective biocontrol agents against various bacterial plant pathogens. frontiersin.orgfrontiersin.org They have been shown to suppress the growth of pathogens like Ralstonia solanacearum. frontiersin.orgfrontiersin.org The broad-spectrum antibacterial activity of macrolactins is advantageous in controlling multiple pathogens simultaneously. frontiersin.orgfrontiersin.org The use of macrolactin-producing microbes, such as Bacillus amyloliquefaciens, has proven effective in controlling crop diseases. frontiersin.org Research has shown that macrolactin can interfere with cell division and cell wall synthesis in gram-positive bacterial pathogens. nih.gov

Impact on Soil Microbial Communities:

The introduction of macrolactins into the soil can alter the bacterial community structure. nih.govfrontiersin.orgresearchgate.net Studies have shown that the application of macrolactins can lead to a decrease in the α-diversity of the soil bacterial community. nih.govresearchgate.net Specifically, a significant decrease in the relative abundance of phyla such as Acidobacteria and Actinobacteria has been observed, alongside a significant increase in Proteobacteria and Firmicutes. nih.govfrontiersin.org While these changes indicate a disruption of the microbial ecology, they also highlight the potential to selectively manage soil microbial populations. frontiersin.org Furthermore, the application of external macrolactins has been found to reduce the copy number of the native polyketide synthase (PKS) gene, which is responsible for macrolactin production in intrinsic soil bacteria. nih.govfrontiersin.orgresearchgate.net

Potential as Bioprotective Agents in Animal Production

The antimicrobial properties of this compound extend to potential applications in animal production as a bioprotective agent. mdpi.com Probiotics are increasingly being used to manage bacterial challenges in animal farming, and macrolactin-producing bacteria are promising candidates. mdpi.comresearchgate.net

Metabolite analysis of Bacillus velezensis CL197, a potential probiotic strain, identified the production of this compound, among other antimicrobial compounds like macrolactin A and surfactins. mdpi.com These metabolites contribute to the strain's ability to inhibit pathogens such as Salmonella. mdpi.comresearchgate.net The use of such bioprotective agents can help ensure the health and hygiene of farming facilities and reduce the spread of zoonotic bacteria, contributing to public health. mdpi.comresearchgate.net The objective of using probiotics in animal feed is to enhance animal performance and control enteric pathogens. fao.org

Advanced Preclinical Research Directions and Translational Studies

The promising biological activities of this compound warrant further preclinical investigation to translate these findings into practical applications. Systematic reviews of animal studies are crucial to improve the quality and translational value of this research. plos.org

Future preclinical research should focus on a deeper understanding of the mechanisms of action of this compound. This includes detailed studies on its interaction with specific molecular targets in both microbial and mammalian cells. For its antimicrobial applications, investigating the potential for resistance development is critical. researchgate.net In the context of its anti-inflammatory properties, further in vivo studies using animal models of inflammatory diseases are necessary to validate the in vitro findings. nih.gov

Translational studies will involve the development of optimized formulations to enhance the bioavailability and efficacy of this compound. For agricultural applications, this could mean developing stable and effective formulations for soil application. For therapeutic uses, this would involve creating formulations suitable for clinical trials. youtube.com Collaboration between researchers, funding agencies, and regulatory bodies will be essential to advance this compound from a promising research compound to a valuable tool in medicine and agriculture. plos.org

Q & A

Q. What experimental methods are critical for isolating and characterizing macrolactin F from microbial sources?

To isolate this compound, employ chromatographic techniques (e.g., HPLC, column chromatography) followed by structural elucidation via 2D NMR and high-resolution ESI-MS. For marine-derived Bacillus subtilis strains, optimize fermentation conditions (e.g., 7-day incubation, specific nutrient media) to enhance yield . Coupling constant analysis in NMR is essential to resolve overlapping signals, particularly for olefin geometries, and solvent selection (e.g., CDCl₃ vs. DMSO-d₆) can improve spectral resolution .

Q. How can researchers validate the antimicrobial activity of this compound in vitro?

Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. Include positive controls (e.g., teicoplanin for MRSA) and report MIC ranges (e.g., 0.02–0.05 μM for macrolactin derivatives) . For antifungal assays, evaluate mycelial growth inhibition in pathogenic fungi like C. albicans using agar dilution methods .

Q. What bioinformatics tools are used to predict this compound biosynthesis pathways?

Analyze gene clusters (e.g., bmmA-I operon in Bacillus marinus) using antiSMASH or PRISM to identify polyketide synthase (PKS) domains. Trans-acyltransferase (trans-AT) systems are critical for macrolactone ring formation; overexpression of trans-AT genes (via shuttle vectors in E. coli) can enhance yield by ~60% .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity and stability?

Employ semi-synthetic approaches, such as succinylation at the C7 position, to enhance solubility and pharmacokinetic profiles. Compare derivatives (e.g., 7-O-succinyl macrolactin A) in murine models to assess bioavailability and toxicity . Use molecular docking to predict interactions with bacterial targets (e.g., penicillin-binding proteins) and guide rational design .

Q. What experimental strategies address contradictions in reported MIC values for this compound?

Variability in MICs may arise from strain-specific resistance or methodological differences (e.g., inoculum size, growth media). Replicate studies under CLSI guidelines and include metadata (e.g., bacterial passage number, culture conditions) . Statistical tools like ANOVA can identify significant deviations across labs .

Q. How do researchers optimize heterologous expression of this compound in non-native hosts?

Clone the macrolactin gene cluster into Bacillus subtilis or E. coli using CRISPR-Cas9-mediated integration. Monitor transcription via RT-qPCR and adjust fermentation parameters (e.g., pH, aeration) to maximize yield. Use LC-MS to quantify intermediates and troubleshoot bottlenecks .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use tools like NONMEM for pharmacokinetic-pharmacodynamic (PK/PD) modeling in preclinical studies . Report 95% confidence intervals and effect sizes to contextualize potency .

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

Document fermentation conditions (e.g., temperature, agitation rate), extraction protocols, and NMR parameters (e.g., solvent, pulse sequences) in supplementary materials. Adhere to NIH guidelines for preclinical data reporting, including raw spectral data and purity thresholds (>95% by HPLC) .

Future Directions

Q. What gaps exist in understanding this compound’s mechanism of action against multidrug-resistant pathogens?

Current gaps include its interaction with bacterial membranes vs. intracellular targets. Use fluorescence microscopy with membrane probes (e.g., DiOC₂) and transcriptomics to identify disrupted pathways (e.g., cell wall synthesis, efflux pumps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.